OU749

Übersicht

Beschreibung

OU749 ist ein kompetitiver Inhibitor der Gamma-Glutamyltranspeptidase (GGT), einem Enzym, das am Metabolismus von Glutathion beteiligt ist. Diese Verbindung hat sich als vielversprechend für die Entwicklung von nicht-toxischen, artenselektiven Inhibitoren von GGT erwiesen, was für therapeutische Anwendungen, insbesondere in der Krebsbehandlung, von Bedeutung ist .

Vorbereitungsmethoden

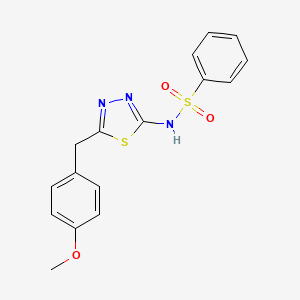

Synthesewege und Reaktionsbedingungen: OU749, chemisch bekannt als N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-benzolsulfonamid, kann durch einen mehrstufigen Prozess synthetisiert werdenDie Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen, um die Konsistenz des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: OU749 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thiadiazol- und Benzolsulfonamid-Einheiten hauptsächlich Substitutionsreaktionen. Diese Reaktionen können unter bestimmten Bedingungen durch verschiedene Reagenzien katalysiert werden.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen starke Säuren und Basen sowie Oxidations- und Reduktionsmittel. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder DMSO, um die Reaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate mit modifizierten funktionellen Gruppen führen, die auf ihre biologische Aktivität weiter untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Potency and Specificity

- Intrinsic K(i) : OU749 exhibits an intrinsic K(i) value of 17.6 µM against human GGT.

- Species Specificity : The compound demonstrates a 7-10 fold greater inhibitory potency on human kidney GGT compared to rat or mouse GGT, with no inhibitory effect on GGT from pig cells .

Inhibition Studies

-

Transpeptidation Reaction :

- Inhibition potency varies based on substrate type; for example, this compound inhibited the transpeptidation reaction with L-GpNA more effectively than with D-GpNA.

- The structure-activity relationship (SAR) studies revealed that modifications to the sulfobenzene or distal benzene ring significantly impacted activity .

-

Hydrolysis Reaction :

- This compound was found to be an effective uncompetitive inhibitor in hydrolysis reactions as well, providing insights into its dual functionality .

- A series of structural analogs were evaluated to understand their effects on both hydrolysis and transpeptidation reactions, revealing diverse inhibition profiles .

Comparative Analysis of Inhibitory Effects

| Compound | Hydrolysis K (µM) | Transpeptidation K (µM) | Notes |

|---|---|---|---|

| This compound | 73.2 ± 8.9 | 67.6 ± 6.3 | Lead compound with low toxicity |

| Compound 2 | 73.3 ± 4.0 | 22.7 ± 0.5 | Structural analog with enhanced potency |

| Compound 3 | 74.9 ± 2.2 | 22.0 ± 0.7 | Another analog showing varied activity |

Therapeutic Implications

The unique properties of this compound position it as a promising candidate for developing new therapeutic agents targeting diseases associated with elevated GGT levels. Its lower toxicity profile compared to traditional inhibitors suggests potential for safer clinical applications in treating conditions like cancer and asthma.

Wirkmechanismus

OU749 exerts its effects by binding to the acceptor binding site of human gamma-glutamyl transpeptidase. This binding inhibits the enzyme’s activity, thereby reducing the catabolism of glutathione. The phenylcarboxylate group of this compound forms a hydrogen bond with Lys562 in the enzyme, which is crucial for its inhibitory action. This mechanism is distinct from other GGT inhibitors, making this compound a promising candidate for further development as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Acivicin

- Azaserin

- Verbindung 21 (ein para-Amin-substituiertes Analogon von OU749)

Einzigartigkeit von this compound: this compound zeichnet sich durch seine nicht-toxische und artenselektive Hemmung von GGT aus. Im Gegensatz zu anderen GGT-Inhibitoren wie Acivicin und Azaserin, die Glutamin-Analoga sind und eine hohe Toxizität aufweisen, ist this compound viel weniger toxisch und selektiver für menschliches GGT. Dies macht es zu einer sichereren und effektiveren Option für therapeutische Anwendungen .

Biologische Aktivität

OU749 is a novel compound identified as an uncompetitive inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme implicated in various pathological conditions, including cancer and liver dysfunction. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Overview of Gamma-Glutamyl Transpeptidase (GGT)

GGT Functionality:

- GGT catalyzes the transfer of gamma-glutamyl groups from peptides to amino acids, playing a crucial role in glutathione metabolism.

- Elevated GGT levels are associated with various malignancies and liver diseases, making it a significant biomarker for clinical diagnostics.

Clinical Relevance:

- GGT inhibitors like this compound are being explored for their potential to improve therapeutic outcomes in cancer treatments by overcoming GGT-mediated resistance to chemotherapy and radiation .

This compound acts as an uncompetitive inhibitor of GGT. Its mechanism can be summarized as follows:

- Binding Affinity: this compound has a dissociation constant of 17.6 µM, indicating a moderate affinity for the enzyme complex .

- Species Specificity: The compound exhibits species-specific inhibition, demonstrating 7-10 times greater potency against human GGT compared to that from rat or mouse sources. It does not inhibit GGT from pig cells, suggesting that structural differences in the enzyme influence its activity .

Efficacy and Toxicity

A comparative analysis of this compound with other GGT inhibitors reveals significant insights:

| Compound | K_i (µM) | Toxicity Level | Species Specificity |

|---|---|---|---|

| This compound | 17.6 | 150-fold less toxic than acivicin | Human > Rat/Mice |

| Acivicin | N/A | High | Broad |

This compound is noted for its reduced toxicity when compared to traditional GGT inhibitors such as acivicin, making it a promising candidate for further development .

Structural Insights

Research indicates that modifications to the sulfobenzene or distal benzene ring of this compound can significantly affect its inhibitory activity. This highlights the importance of structural optimization in enhancing the efficacy of GGT inhibitors .

Case Studies

- Inhibition in Cancer Models:

- Liver Dysfunction Studies:

Eigenschaften

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXWBMZVLJCKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366842 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801122 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

519170-13-9 | |

| Record name | OU749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.